molecular formula C24H26N8 B1193207 NEU-4438

NEU-4438

Cat. No.: B1193207
M. Wt: 426.528
InChI Key: LFNQOALWYMCTGA-XHLNEMQHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Trypanosoma brucei as a Pathogen

Trypanosoma brucei is a species complex consisting of three subspecies: Trypanosoma brucei brucei, Trypanosoma brucei gambiense, and Trypanosoma brucei rhodesiense. While T. b. brucei primarily infects animals, T. b. gambiense and T. b. rhodesiense are pathogenic to humans. plos.orgresearchgate.net T. b. gambiense is responsible for the chronic form of HAT in Western and Central Africa, accounting for the majority of reported cases, whereas T. b. rhodesiense causes an acute and more rapidly progressing form of the disease in Eastern and Southern Africa. researchgate.netelifesciences.orgmdpi.com

The parasite's ability to evade the host's adaptive immune system through a sophisticated mechanism of antigenic variation is a key factor in its pathogenicity. plos.orgmdpi.com The surface of the trypanosome is covered by a dense coat of Variant Surface Glycoproteins (VSGs), and the parasite periodically switches the expressed VSG, preventing immunological clearance and leading to chronic infection. mdpi.comfrontiersin.org Furthermore, T. brucei is one of the few pathogens capable of crossing the blood-brain barrier, leading to the severe neurological symptoms characteristic of the late stage of the disease. plos.orgresearchgate.net

Challenges in Current Anti-Trypanosomal Chemotherapy

The portfolio of drugs available to treat HAT has historically been limited and fraught with significant challenges. frontiersin.org These challenges include:

Toxicity: Older drugs, such as melarsoprol, are arsenic-based and can cause severe, sometimes fatal, side effects. frontiersin.orgmodernsciences.org

Drug Resistance: The emergence of parasite strains resistant to existing drugs is a continuous threat to treatment efficacy. plos.orgnih.gov

Complex Administration: Many treatments, particularly for the late stage of the disease, require intravenous administration and prolonged hospitalization, which is difficult in the resource-limited settings where HAT is endemic. frontiersin.org

Stage-Specific Efficacy: Some drugs, like pentamidine (B1679287) and suramin, are only effective against the early stage of the disease as they cannot cross the blood-brain barrier to treat the central nervous system (CNS) infection. frontiersin.orgnih.gov

Variable Efficacy: Certain drugs, such as eflornithine, are less effective against T. b. rhodesiense. frontiersin.org

These limitations underscore the urgent need for safer, more effective, and easier-to-administer anti-trypanosomal agents.

Rationale for Novel Compound Discovery in Neglected Tropical Diseases

Neglected tropical diseases (NTDs), including HAT, disproportionately affect the world's poorest populations. nih.gov Historically, pharmaceutical research and development for these diseases have been insufficient due to economic factors, as the affected populations often lack the purchasing power to create a profitable market. nih.govresearchgate.net This has resulted in a stagnant drug pipeline and reliance on old, suboptimal treatments.

The rationale for discovering novel compounds like NEU-4438 is multi-faceted:

To overcome the limitations of the current pharmacopeia, addressing issues of toxicity, resistance, and complex administration. mdpi.com

To provide alternative treatments in case of widespread resistance to current frontline therapies. nih.gov

To develop drugs with novel mechanisms of action that can be effective against different stages and forms of the disease.

To align with global health initiatives aimed at the control and elimination of NTDs.

Public-private partnerships and non-profit organizations have become increasingly vital in stimulating innovation in this area. nih.gov

Overview of Phenotypic Drug Discovery Approaches for Parasitic Diseases

Phenotypic drug discovery involves screening large libraries of compounds for their ability to kill or inhibit the growth of a whole organism, in this case, the Trypanosoma brucei parasite, without prior knowledge of the specific molecular target. This approach has several advantages, particularly for complex parasites like trypanosomatids:

Target Agnosticism: It does not require a pre-validated drug target, which is beneficial as many essential parasite proteins have not been identified or characterized.

Guaranteed Cellular Activity: A compound identified through a phenotypic screen is, by definition, able to cross the parasite's membranes and exert a biological effect.

Identification of Novel Mechanisms: It can lead to the discovery of compounds with entirely new mechanisms of action, which is crucial for combating drug resistance.

This compound is a product of such a phenotypic screening campaign. nih.gov While this approach is powerful for identifying active compounds, a subsequent and often challenging step is the identification of the compound's molecular target and mechanism of action to facilitate further development.

Detailed Research Findings on this compound

This compound was identified as a promising lead compound for HAT drug development through a phenotypic screening process. nih.gov Subsequent research has focused on elucidating its mode of action within the Trypanosoma brucei parasite. While its precise molecular target remains unknown, studies have revealed its significant impact on fundamental cellular processes. nih.gov

A key study utilized a cell perturbome workflow, combining proteomics with molecular biology experiments, to investigate the effects of this compound on trypanosomes. nih.gov This research demonstrated that this compound has a distinct mode of action compared to other anti-trypanosomal compounds like acoziborole (B605153). nih.gov

The primary effects of this compound were identified as the prevention of DNA biosynthesis and the disruption of basal body maturation. nih.gov The basal body is a critical organelle involved in the formation of the flagellum and plays a crucial role in cell division. By interfering with its duplication, this compound effectively prevents the parasite from entering the S-phase of the cell cycle, thereby halting its proliferation. elifesciences.orgnih.gov This was evidenced by a significant increase in the proportion of cells with only one basal body after treatment. elifesciences.orgnih.gov

Proteomic analysis following a 6-hour perturbation with this compound revealed a reduction in the steady-state amounts of 68 different proteins. nih.gov Additionally, the compound was found to inhibit the endocytosis of transferrin by the parasite. nih.gov

Interactive Data Table: Effects of this compound on Trypanosoma brucei

Parameter AssessedExperimental ConditionResultReference
Cell Cycle Analysis Treatment with this compound (150 nM for 6h)Increased fraction of trypanosomes with one basal body (1BB) elifesciences.orgnih.gov
Cell Cycle Analysis Treatment with this compound (150 nM for 6h)Decreased proportion of cells with two basal bodies (2BB) elifesciences.orgnih.gov
Proteome Perturbation Treatment with this compound for 6hReduction in steady-state amounts of 68 unique proteins nih.gov
Endocytosis Treatment with this compound37.63% reduction in the uptake of transferrin (Tf) nih.gov
Mechanism of Action Comparative analysisPrevents DNA biosynthesis and basal body maturation nih.gov
Mechanism of Action Comparative analysisDifferent trypanocidal pathway from acoziborole researchgate.netnih.gov

Table of Chemical Compounds

Properties

Molecular Formula

C24H26N8

Molecular Weight

426.528

IUPAC Name

(E)-1-Methyl-7-(2-(4-methyl-1,4-diazepan-1-yl)pyrimidin-5-yl)-N-(pyrazin-2-yl)quinolin-4(1H)-imine

InChI

InChI=1S/C24H26N8/c1-30-9-3-10-32(13-12-30)24-27-15-19(16-28-24)18-4-5-20-21(6-11-31(2)22(20)14-18)29-23-17-25-7-8-26-23/h4-8,11,14-17H,3,9-10,12-13H2,1-2H3/b29-21+

InChI Key

LFNQOALWYMCTGA-XHLNEMQHSA-N

SMILES

CN1CCN(C2=NC=C(C3=CC(N(C)C=C/4)=C(C=C3)C4=N\C5=NC=CN=C5)C=N2)CCC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NEU-4438;  NEU4438;  NEU 4438

Origin of Product

United States

Preclinical Discovery and Chemical Optimization of Neu 4438

Initial Identification through High-Throughput Phenotypic Screening

NEU-4438 was identified and subsequently optimized through a process that heavily relied on high-throughput phenotypic screening uga.eduresearchgate.netuga.eduresearchgate.netnih.gov. This approach is particularly powerful in the context of neglected tropical diseases, where the precise molecular targets of active compounds may not be immediately known researchgate.netuga.eduresearchgate.netnih.govdntb.gov.ua. The phenotypic screening allowed for the direct assessment of compounds based on their ability to inhibit parasite proliferation, rather than targeting a specific protein, thus enabling the discovery of novel mechanisms of action nih.gov.

Derivation from Known Chemotypes (e.g., Lapatinib Scaffold)

The development of this compound originated from the repurposing and optimization of the FDA-approved drug Lapatinib nih.govuga.eduacs.orgnih.govresearchgate.net. Lapatinib, a 4-anilinoquinazoline (B1210976), is known for its role as an antineoplastic agent, primarily inhibiting the intracellular tyrosine kinase domains of epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor type 2 (HER2/ErbB2) mims.comflybase.orgguidetopharmacology.orguni.luciteab.com. Recognizing the potential of its 4-anilinoquinazoline scaffold, researchers initiated a medicinal chemistry campaign to adapt this chemotype for anti-trypanosomal activity uga.edunih.govresearchgate.net.

Structure-Activity Relationship (SAR) Studies in Anti-Trypanosomal Activity

Extensive structure-activity relationship (SAR) studies were integral to the optimization of Lapatinib-derived analogs for anti-trypanosomal activity. A medicinal chemistry campaign involved the synthesis of over 540 analogs, with a focus on improving key parameters such as selectivity index (SI), toxicity profile, metabolism, physicochemical properties, aqueous solubility, and central nervous system (CNS) penetrance nih.gov.

Specific structural modifications demonstrated significant impacts on compound properties. For instance, the incorporation of quinolinimine cores coupled with piperazine (B1678402) or homopiperazine (B121016) substituents was found to enhance aqueous solubility and metabolic characteristics uga.edu. In one example, the addition of a nitrogen atom between the piperazine and pyrimidine (B1678525) rings (compound 16f) led to a more than 20-fold increase in solubility, a reduction in plasma protein binding to 51%, and a 10-fold increase in metabolic stability, although it resulted in a 5-fold decrease in anti-trypanosomal potency nih.gov. These findings highlight the delicate balance required in optimizing multiple drug-like properties during lead development.

Optimization of Chemotype for Preclinical Lead Development

The overarching goal of the optimization project was to generate lead compounds for new HAT therapeutics and to elucidate their mechanisms of action nih.gov. This involved a systematic screening process where compounds were evaluated and prioritized based on their selectivity index, solubility, and other physicochemical attributes nih.gov.

Improvement of Potency and Selectivity against Parasitic Organisms

This compound emerged as a highly potent and trypanocidal compound, demonstrating a 50% growth inhibitory concentration (GI50) of 13 nM against Trypanosoma brucei uga.edu. A crucial aspect of its optimization was the dramatic improvement in selectivity. This compound exhibits an excellent selectivity index (SI) of greater than 2000-fold over human HepG2 cells, a substantial enhancement compared to the initial Lapatinib scaffold's SI of 4 nih.govuga.edu. This improved selectivity is critical for reducing potential off-target effects and enhancing the therapeutic window.

Furthermore, comparative studies revealed that this compound possesses distinct molecular modes of action compared to SCYX-7158 (acoziborole), another clinical candidate for HAT. This compound has been shown to prevent DNA biosynthesis and basal body maturation in T. brucei, while SCYX-7158 primarily affects protein translation and the endocytosis of haptoglobin-hemoglobin uga.eduresearchgate.netuga.eduresearchgate.netnih.govuga.eduresearchgate.netresearchgate.net. This differentiation in mechanism supports the continued development of this compound as a valuable addition to the HAT drug pipeline uga.edu.

Modulation of Physicochemical Characteristics Relevant to Biological Activity

A significant part of the optimization process focused on modulating the physicochemical characteristics of the compounds to enhance their biological activity and drug-like properties. This included improving aqueous solubility and CNS penetrance nih.govuga.edu. This compound exhibits favorable physicochemical properties, including an aqueous solubility of 880 µM, a LogD7.4 of 0.9, and a calculated LogP (cLogP) of 2.52 nih.gov.

In terms of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, this compound demonstrated low human plasma protein binding (PPB%) at 15%, and moderate intrinsic clearance rates in human liver microsomes (HLM Clint: 21.8 µl/min/mg protein) and rat hepatocytes (RH Clint: 13.1 µl/min/10^6 cells) nih.gov. These characteristics are crucial for achieving adequate systemic exposure and reducing rapid elimination in vivo.

Identification and Characterization of this compound as a Preclinical Lead

This compound has been firmly established as a promising preclinical lead for HAT drug discovery researchgate.netnih.govuga.edunih.gov. Its oral bioavailability is a significant advantage for potential future clinical applications nih.gov.

In in vivo studies using mouse models of HAT, this compound demonstrated notable efficacy. Treatment with this compound extended the life of trypanosome-infected mice by 2.4 times (P = 0.008) and resulted in a remarkable 10^9-fold reduction in parasitemia nih.gov. It proved effective in increasing survival in acute HAT models and reducing parasite load in chronic infection models researchgate.netnih.govuga.edu.

While this compound's physiological target remains unknown, a common scenario for compounds discovered through phenotypic screening, ongoing research aims to identify this compound-binding proteins using photoaffinity probes and to further investigate its molecular modes of action through proteome perturbation studies researchgate.netnih.govnih.govnih.gov. Several advanced hits structurally related to this compound are also available for further evaluation as potential leads, providing backup options for continued drug development nih.gov.

Elucidation of Neu 4438 Mechanism of Action Moa

General Approaches to MOA Determination in Phenotypic Screens

Phenotypic screening is a powerful drug discovery paradigm that identifies bioactive compounds based on their ability to induce a desired change in a cell or organism's observable characteristics, or phenotype uni.lu. A major advantage of this approach is that it does not require prior knowledge of a specific molecular target, allowing for the discovery of novel mechanisms of action and the identification of first-in-class drugs uni.lunih.govcenmed.com. This contrasts with target-based screening, which focuses on compounds interacting with a predefined molecular target uni.lu.

Following the identification of a hit compound through phenotypic screening, a critical subsequent step is the elucidation of its MOA and target identification cenmed.com. Various strategies are employed for this purpose. These include affinity enrichment combined with chemo-proteomics methods or Cellular Thermal Shift Assay (CETSA) to identify proteins that directly bind to the small molecule biorxiv.orgpharmakb.com. More recently, advancements in molecular profiling methodologies, such as measurements of gene expression, cell morphology, or biomarker activity, have gained prominence in the follow-up of phenotypic hits biorxiv.org. Genetic perturbations, utilizing tools like RNA interference (RNAi) and CRISPR-Cas9, also provide valuable insights into MOA and can lead to the identification of molecular targets by studying gain-of-function and loss-of-function effects in combination with compound treatment biorxiv.orgcenmed.comnewdrugapprovals.org. These large-scale profiling efforts, while often relying on known compounds in reference databases, are increasingly guided by specific mechanistic information biorxiv.org.

Cell Perturbome Workflow and Proteomic Analysis

The cell perturbome workflow represents a systematic approach to understanding drug-induced biological changes by globally analyzing cellular responses to chemical perturbations gu.sewikipedia.org. Proteomic analysis, particularly mass spectrometry (MS)-based proteomics, plays a pivotal role in this workflow by enabling the accurate and large-scale measurement of protein modulations upon perturbation. This methodology is highly valuable for characterizing drug-induced effects on a proteome-wide scale, providing comprehensive insights into how a drug influences cellular pathways and protein abundance.

Quantitative Proteomic Profiling of Trypanosoma brucei Perturbations

In the context of NEU-4438, a cell perturbome workflow was specifically applied to Trypanosoma brucei to compare its molecular modes of action with those of acoziborole (B605153) (SCYX-7158), another compound active against the parasite gu.se. This involved perturbing T. brucei parasites with this compound for a 6-hour period gu.se. Quantitative proteomic profiling was then performed to assess the changes in steady-state protein amounts.

The analysis revealed that this compound treatment led to a reduction in the steady-state amounts of 68 unique proteins in Trypanosoma brucei gu.se. In comparison, acoziborole reduced the steady-state amounts of 92 unique proteins, indicating distinct proteomic signatures for the two compounds gu.se. This quantitative profiling provides a rich dataset of molecular events induced by the drug, which can then be mapped to biological processes to deconvolve the drug's MOA. Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are commonly employed in Trypanosoma brucei proteomic studies to compare treated and untreated samples and evaluate MOA.

Table 1: Proteomic Perturbation by this compound and Acoziborole in Trypanosoma brucei

CompoundDuration of PerturbationNumber of Unique Proteins with Reduced Steady-State Amounts
This compound6 hours68
Acoziborole6 hours92

Hypothesis Generation from Proteome-Wide Data

The changes observed in the cellular proteomes following drug treatment are instrumental for generating hypotheses regarding the drug's MOA gu.se. Proteome-wide data allows researchers to identify specific proteins whose levels are regulated by the drug, thereby providing clues about the affected pathways. Hypotheses can be formulated by linking proteins to new functions based on the known functions of co-regulated proteins, a concept often referred to as "guilt-by-association".

Computational algorithms, including machine learning, pathway enrichment analysis, and connectivity mapping, are vital tools for harnessing these extensive -omics datasets. These algorithms can integrate proteomic data with prior knowledge, such as protein-protein interaction networks, to infer both direct compound targets and affected signaling proteins cenmed.com. This data-driven approach helps to prioritize potential targets and pathways for further experimental validation, accelerating the understanding of a compound's therapeutic effects pharmakb.com.

Molecular and Cellular Investigations of Identified Pathways

Once hypotheses are generated from proteome-wide data, molecular and cellular investigations are essential to experimentally validate these proposed mechanisms and to gain a deeper understanding of the drug's impact on specific biological pathways gu.se. For this compound, experimental tests were conducted to verify the hypotheses formulated from the proteomic analysis gu.se.

These investigations revealed that this compound prevented DNA biosynthesis and basal body maturation in Trypanosoma brucei gu.se. This contrasts with acoziborole, which was found to destabilize CPSF3 and other proteins, inhibit polypeptide translation, and reduce the endocytosis of haptoglobin-hemoglobin, indicating distinct MOAs for the two compounds gu.se. Molecular and cellular studies involve observing the drug's effects on various cellular functions, morphology, and viability, providing a comprehensive picture of its action uni.lu. Such detailed investigations are crucial for confirming primary target engagement and distinguishing it from downstream biological effects, thereby validating the therapeutic relevance of the identified MOA pharmakb.com.

Table 2: Proposed Molecular Modes of Action for this compound and Acoziborole in Trypanosoma brucei

CompoundPrimary Molecular Effects
This compoundPrevents DNA biosynthesis; Prevents basal body maturation
AcoziboroleDestabilizes CPSF3 and other proteins; Inhibits polypeptide translation; Reduces endocytosis of haptoglobin-hemoglobin

Cellular and Molecular Effects of Neu 4438 in Parasitic Systems

Impact on DNA Biosynthesis and Replication

A primary mechanism of action for NEU-4438 involves its inhibitory effect on DNA biosynthesis and replication within Trypanosoma brucei ethernet.edu.etcabidigitallibrary.orgnih.gov. This interference is crucial for the parasite's proliferation, as accurate DNA replication is essential for cell division.

Studies have demonstrated that this compound significantly decreases nuclear DNA synthesis in T. brucei nih.govcabidigitallibrary.org. This inhibition has been quantitatively assessed using techniques such as the incorporation of thymidine (B127349) analogs like 5-ethynyl-2′-deoxyuridine (EdU) into DNA, providing direct evidence of reduced DNA synthesis.

Table 1: Effect of this compound on Nuclear DNA Synthesis in T. brucei

Treatment GroupNuclear EdU Fluorescence (Relative Units)Statistical Significance (p-value)
DMSO (Control)High (Baseline)N/A
This compoundDecreased< 0.0001 (Wilcoxon's test)

Note: Data derived from studies tracking EdU incorporation into nuclei.

The inhibition of DNA synthesis by this compound is intrinsically linked to its capacity to arrest the cell cycle progression of T. brucei at the G1/S transition phase nih.gov. This arrest prevents trypanosomes from entering the S-phase, a critical stage where DNA replication and other essential cellular events, such as basal body duplication, typically occur nih.gov. Treatment with this compound leads to an observable increase in trypanosome populations exhibiting 2C-DNA content, alongside unduplicated basal bodies and unreplicated nuclear DNA, all indicative of a block at the G1/S checkpoint nih.gov.

Table 2: Cell Cycle and Organelle Status in T. brucei Following this compound Treatment

Cellular ParameterObserved Effect After this compound Treatment nih.govImplication
2C-DNA ContentIncreased populationCell cycle arrest before S-phase
Basal Body DuplicationUnduplicated basal bodies increasedInhibition of S-phase associated events
Nuclear DNA ReplicationUnreplicated nuclear DNA increasedDirect inhibition of DNA synthesis
Cell Cycle ProgressionInhibition of G1/S transitionPrevention of S-phase entry

Effects on Basal Body Maturation and Duplication

Beyond its impact on DNA, this compound significantly affects the maturation and duplication of basal bodies in Trypanosoma brucei ethernet.edu.etcabidigitallibrary.orgnih.gov. Basal bodies are crucial organelles in trypanosomes, playing a vital role in flagellum assembly and cell division, as they are physically linked to the kinetoplast DNA (kDNA) network and their segregation mediates progeny kDNA networks.

The observed increase in unduplicated basal bodies following this compound treatment is directly correlated with the inhibition of the G1/S cell cycle transition nih.gov. In trypanosomes, basal body duplication and maturation are events that typically occur during the S-phase of the cell cycle. Therefore, the disruption of basal body dynamics by this compound is consistent with its broader effect of preventing entry into the S-phase and inhibiting DNA synthesis nih.gov.

Modulation of Endocytic Processes

This compound also modulates specific endocytic processes in Trypanosoma brucei nih.govcabidigitallibrary.org. While it does not appear to affect general "bulk-phase" endocytosis, as indicated by the unaffected uptake of Bovine Serum Albumin (BSA), it selectively impedes the uptake of transferrin (Tf). This compound treatment has been shown to reduce the uptake of Tf by 37.63% compared to control treatments. This selective interference with transferrin endocytosis suggests a targeted disruption of nutrient acquisition or other transferrin-dependent cellular functions vital for parasite survival cabidigitallibrary.org. Notably, this compound does not affect the endocytosis of haptoglobin-hemoglobin (HpHb) cabidigitallibrary.org.

Table 3: Impact of this compound on Endocytic Processes in T. brucei

Endocytic MarkerEffect of this compound Treatment cabidigitallibrary.orgQuantitative Change (vs. DMSO)
Transferrin (Tf) UptakeInhibited37.63% reduction
Haptoglobin-Hemoglobin (HpHb) EndocytosisNo effectNot affected
Bulk-phase Endocytosis (BSA)No effectNot affected

Specific Inhibition of Transferrin Endocytosisthis compound has been shown to specifically inhibit the endocytosis of transferrin (Tf) in Trypanosoma brucei. Transferrin is a crucial growth factor for hemo-protozoan parasites like Trypanosoma, which rely on host serum transferrin for essential iron acquisition via receptor-mediated endocytosis involving the trypanosomal transferrin receptor (TbTfR).nih.govnih.govExperimental data indicate that treatment of trypanosomes with this compound resulted in a notable reduction of Tf uptake by 37.63% when compared to control groups treated with dimethyl sulfoxide (B87167) (DMSO) (p = 1.8 × 10^-3).nih.govnih.gov

Table 1: Effect of this compound on Transferrin Endocytosis in T. brucei

TreatmentMean Transferrin Fluorescence (AU)Inhibition of Tf Uptake (%)p-value (vs. DMSO)
DMSO108.7 ± 7.120-
This compound67.8 ± 6.137.631.8 × 10^-3

Proteome-Wide Perturbations in Trypanosoma bruceiA significant aspect of understanding this compound's mechanism involves its proteome-wide perturbations in Trypanosoma brucei. Following a 6-hour treatment with this compound at physiologically relevant concentrations, a comprehensive proteomic analysis revealed a reduction in the steady-state amounts of 68 unique polypeptides.nih.govcenmed.comcenmed.comflybase.orgnih.govwikipedia.orgmims.comciteab.comThis "cell perturbome workflow" was instrumental in generating hypotheses regarding the drug's molecular actions.nih.govcenmed.comcenmed.comflybase.orgguidetopharmacology.orgnih.govpharmakb.comwikipedia.orgmims.comciteab.com

Identification of Proteins with Reduced Steady-State AmountsThe proteomic analysis indicated that this compound treatment led to a reduction in the steady-state levels of various proteins, suggesting an impact on specific cellular processes. Among the identified proteins with reduced amounts were those hypothesized to be involved in DNA metabolism and/or endocytosis.nih.gov

Table 2: Selected Proteins with Reduced Steady-State Amounts Following this compound Treatment

Protein NameFunctional Category (Predicted/Known)Reference
AMP-activated protein kinase - gamma regulatory subunitKinase regulation cenmed.comnih.gov
Nucleoside diphosphate (B83284) kinase 4Nucleotide metabolism nih.gov
Serine/threonine protein kinaseKinase activity nih.gov
DNA ligase IDNA synthesis, repair nih.gov
Apoptosis-antagonizing transcription factorDNA replication, transcription nih.gov
p-nitrophenylphosphataseDeoxypyrimidine nucleotide biosynthesis nih.gov
DNA repair protein BRCA2 homologDNA repair, single-stranded DNA binding nih.gov
Axoneme-associated protein mst101(2)-like homologBasal body maturation nih.gov

Pharmacological Profile in Preclinical Experimental Models

Anti-Trypanosomal Potency in in vitro Cell Culture Systems

NEU-4438 exhibits potent anti-trypanosomal activity in in vitro cell culture systems. It has demonstrated a 50% effective concentration (EC50) of 0.013 µM against Trypanosoma brucei uga.edu. The compound also displays a cytocidal effective concentration (CEC50) of 0.18 µM uga.edu. Further studies indicate a 50% growth inhibitory concentration (GI50) of 0.013 µM nih.gov. Mechanistically, this compound has been shown to prevent DNA biosynthesis and basal body maturation in T. brucei, suggesting a distinct mode of action compared to other anti-trypanosomal compounds like acoziborole (B605153) (SCYX-7158) nih.govresearchgate.netresearchgate.netresearchgate.net.

Table 1: In Vitro Anti-Trypanosomal Potency of this compound

ParameterValueOrganismReference
EC500.013 µMT. brucei uga.edu
CEC500.18 µMT. brucei uga.edu
GI500.013 µMT. brucei nih.gov

Selectivity Against Mammalian Cell Lines (e.g., HepG2, NIH3T3)

A crucial aspect of drug development is the selectivity of a compound against host cells to minimize potential toxicity. This compound has demonstrated excellent selectivity, with a selectivity index (SI) greater than 2000 nih.gov. While specific data for HepG2 and NIH3T3 cell lines for this compound are not explicitly detailed in the provided context, these mammalian cell lines are commonly used in drug discovery for assessing cytotoxicity and selectivity mdpi.comasm.org. The high selectivity index indicates a favorable therapeutic window for this compound.

Efficacy in in vivo Murine Models of Human African Trypanosomiasis

This compound has shown significant efficacy in in vivo murine models of Human African Trypanosomiasis, establishing it as a promising lead for HAT drug discovery uga.edu.

In trypanosome-infected mice, treatment with this compound resulted in a substantial reduction in parasitemia. Specifically, the compound reduced parasitemia by 109-fold uga.edunih.gov. This significant decrease in parasite load underscores its potent effect in vivo.

This compound has been shown to increase the survival of mice in acute models of HAT uga.edu. It extended the life of trypanosome-infected mice by a factor of 2.4 (P = 0.008; Kaplan-Meir analysis) nih.gov. This demonstrates its ability to mitigate the acute phase of the disease and prolong host survival.

Beyond acute models, this compound has also demonstrated efficacy in chronic disease models of HAT. It effectively reduced parasite load in chronic models uga.edu. Evidence supports this compound's efficacy in a mouse model of chronic HAT, highlighting its potential for treating both acute and chronic forms of the disease researchgate.netsemanticscholar.org.

Preclinical Pharmacokinetic and ADME Characteristics (in vitro/non-human)

Preclinical pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics are vital for assessing a compound's drug-like properties and its potential for further development nuvisan.comwuxiapptec.combostonsociety.orgnews-medical.net. This compound exhibits promising in vitro ADME properties.

Table 2: Preclinical Pharmacokinetic and ADME Characteristics of this compound (in vitro)

ParameterValueUnitReference
Aqueous Solubility880µM nih.gov
LogD7.40.9- nih.gov
cLogP2.52- nih.gov
Human Plasma Protein Binding (PPB%)15% nih.gov
Human Liver Microsome Clearance (HLM Clint)21.8µL/min/mg protein nih.gov
Rat Hepatocyte Clearance (RH Clint)13.1µL/min/10^6 cells nih.gov

These characteristics suggest that this compound possesses a favorable profile for further investigation as a drug candidate.

Aqueous Solubility

The aqueous solubility of a compound is a critical physicochemical property influencing its absorption and bioavailability. This compound demonstrates favorable aqueous solubility, reported at 880 µM pharmacompass.com and 882 µM flybase.org. This improved solubility is a notable characteristic, especially when compared to other related compounds like NEU-1953 google.com.

Table 1: Aqueous Solubility of this compound (Intended as an interactive data table)

ParameterValueUnit
Aqueous Solubility880 / 882µM

LogD and cLogP Parameters

Table 2: LogD and cLogP Parameters of this compound (Intended as an interactive data table)

ParameterValue
cLogP2.37 / 2.52
LogD7.40.9

Microsomal and Hepatocyte Stability

Metabolic stability in liver microsomes and hepatocytes is crucial for predicting a compound's in vivo clearance and potential for drug-drug interactions. This compound exhibits promising in vitro metabolic stability. The human liver microsomal intrinsic clearance (HLM Clint) for this compound is reported as 21.8 µl/min/mg protein pharmacompass.comflybase.org. Additionally, the rat hepatocyte intrinsic clearance (RH Clint) is 13.1 µl/min/10^6 cells pharmacompass.com. These values indicate a moderate intrinsic clearance, which is desirable for a drug candidate.

Table 3: Microsomal and Hepatocyte Stability of this compound (Intended as an interactive data table)

ParameterValueUnit
Human Liver Microsomal Intrinsic Clearance (HLM Clint)21.8µl/min/mg protein
Rat Hepatocyte Intrinsic Clearance (RH Clint)13.1µl/min/10^6 cells

Plasma Protein Binding in Experimental Systems

Plasma protein binding (PPB) influences the free, unbound concentration of a drug available to exert its pharmacological effect and distribute into tissues. This compound demonstrates a low level of human plasma protein binding, with a reported percentage of 15% pharmacompass.comflybase.org. A low PPB is generally favorable as it means a larger fraction of the drug is available to reach its target.

Table 4: Plasma Protein Binding of this compound (Intended as an interactive data table)

ParameterValueUnit
Human Plasma Protein Binding15%

Brain Penetrance in Murine Models

For the treatment of late-stage human African trypanosomiasis, which involves central nervous system (CNS) infection, brain penetrance is a critical property. Preclinical evaluations of this compound have included assessment of its brain penetrance in murine models pharmacompass.comsigmaaldrich.com. The compound's CNS Multi-Parameter Optimization (MPO) score is reported as 5.4 flybase.org, suggesting a favorable profile for CNS penetration.

Furthermore, this compound has demonstrated efficacy in murine models of HAT, which implicitly indicates its ability to reach the site of infection in the brain for late-stage disease. It is orally bioavailable and has been shown to extend the life of trypanosome-infected mice, accompanied by a significant 109-fold reduction in parasitemia pharmacompass.comgoogle.com. Studies have confirmed this compound's efficacy in both acute and chronic mouse models of HAT, establishing it as a lead for HAT drug discovery sigmaaldrich.com. The development strategy included a triage step to assess brain permeability, aiming for brain levels of at least 20% of plasma levels to optimize candidates for treating late-stage HAT.

Identification of Physiological Targets of Neu 4438

Strategy for Target Deconvolution in Phenotypically Discovered Compounds

Phenotypic screening, while highly effective in identifying biologically active compounds, often yields hits without prior knowledge of their direct molecular targets. pharmakb.comwikipedia.org This necessitates a robust target deconvolution strategy to identify the specific biomolecules (e.g., proteins, nucleic acids) that a compound directly interacts with to elicit its observed cellular phenotype. Understanding the molecular target is crucial for several reasons: it provides insights into the compound's mechanism of action, helps assess potential off-target effects or polypharmacology, and offers a basis for structure-activity relationship (SAR) studies to optimize potency and selectivity. wikipedia.orgbiorxiv.org

Various approaches are employed for target deconvolution, broadly categorized into affinity-based methods, functional genomics approaches, cellular profiling, and computational methods. biorxiv.orgcenmed.com For compounds like NEU-4438, a multi-pronged strategy combining these diverse techniques is typically employed to ensure comprehensive and reliable target identification and validation. cenmed.com This integrated approach maximizes the chances of success by leveraging the strengths of different methodologies.

Application of Photoaffinity Probes for Binding Partner Identification

Photoaffinity labeling (PAL) is a powerful chemical biology technique widely used for identifying direct protein targets of small molecules. newdrugapprovals.orguni.lunih.gov This affinity-based approach involves the synthesis of a chemical probe that is structurally similar to the compound of interest, this compound in this case, but incorporates three key functionalities:

Affinity/Specificity Unit: The core structure of this compound, responsible for reversible binding to its target(s).

Photoreactive Moiety: A group (e.g., diazirine, benzophenone, aryl azide) that, upon irradiation with specific wavelengths of light (typically UV), generates a highly reactive intermediate capable of forming a covalent bond with proximate biomolecules. newdrugapprovals.orgnih.govmdpi.com

Identification/Reporter Tag: A tag (e.g., biotin, alkyne) that allows for the enrichment, detection, and isolation of the probe-bound proteins. newdrugapprovals.orgnih.govmdpi.com

The experimental workflow for identifying this compound's binding partners using photoaffinity probes would involve:

Probe Synthesis: A photoaffinity analog of this compound is synthesized.

Incubation: Trypanosoma brucei cells or cell lysates are incubated with the this compound photoaffinity probe, allowing the probe to bind to its physiological targets.

Photo-crosslinking: The sample is irradiated with UV light, activating the photoreactive group and covalently linking the probe to its direct binding partners. newdrugapprovals.orgmdpi.com

Affinity Purification: The covalently labeled proteins are then enriched using the reporter tag (e.g., biotinylated proteins captured on streptavidin beads). newdrugapprovals.orgmdpi.com

Mass Spectrometry (Chemoproteomics): The enriched proteins are digested, and the resulting peptides are analyzed by high-resolution mass spectrometry. This chemoproteomic approach allows for the unbiased identification of the proteins that were covalently bound by the this compound probe. biorxiv.orguni.lumdpi.com

Table 1: Hypothetical Mass Spectrometry Results from this compound Photoaffinity Labeling

Protein IDProtein NameAccession NumberPeptide Spectral Matches (PSM)Fold Enrichment (vs. Control)Proposed Role/Function
Tb927.X.XXXXDNA Polymerase XXP_0000000014512.5DNA replication, repair
Tb927.Y.YYYYBasal Body Protein AXP_0000000023810.2Basal body assembly
Tb927.Z.ZZZZKinase ZXP_000000003225.8Signal transduction
Tb927.A.AAAAHypothetical ProteinXP_000000004153.1Unknown

This table illustrates the type of data that would be generated, where proteins with high peptide spectral matches and significant enrichment over control samples (without probe or UV irradiation) would be considered strong candidate targets.

Genetic Ablation (e.g., RNA Interference) to Validate Drug-Binding Proteins

Once candidate protein targets for this compound are identified through affinity-based methods, genetic ablation techniques, such as RNA interference (RNAi) or CRISPR-Cas9, are indispensable for validating these putative targets. The principle behind this validation is to determine if modulating the expression of the candidate gene can reproduce or influence the phenotypic effects observed with this compound treatment.

Table 2: Hypothetical Phenotypic Effects of RNAi Knockdown of Candidate Targets vs. This compound Treatment

Treatment/Genetic ManipulationCell Viability (% of Control)DNA Synthesis (% of Control)Basal Body Morphology (Score 1-5, 5=Severe Defects)
Vehicle Control1001001
This compound (IC50)50354
RNAi: Target Protein X55403.8
RNAi: Target Protein Y85901.5
RNAi: Non-Target Control98991.2

This table demonstrates how quantitative phenotypic assays would be used to compare the effects of this compound with the genetic knockdown of candidate targets. A strong correlation in phenotypic outcomes (e.g., similar reduction in cell viability, DNA synthesis, and basal body defects) would support the validation of Target Protein X as a physiological target of this compound.

Phenocopying of Molecular Effects through Genetic Manipulation

Phenocopying refers to the phenomenon where an environmentally induced phenotype (e.g., by a small molecule drug) is mimicked by a genetic manipulation (e.g., gene knockout or knockdown). In the context of this compound, this strategy involves a deeper comparison beyond just gross cellular phenotypes, extending to molecular effects such as gene expression profiles (transcriptomics) or protein abundance changes (proteomics).

The core idea is that if this compound directly inhibits a specific protein, then the molecular changes induced by this compound treatment should largely overlap with the molecular changes observed when the gene encoding that specific protein is genetically perturbed (e.g., silenced via RNAi or CRISPR). This comparative analysis can validate the identified target and provide a comprehensive understanding of the downstream biological pathways affected by this compound.

Given that this compound is known to prevent DNA biosynthesis and basal body maturation cenmed.com, a phenocopying experiment would involve:

Transcriptomic Profiling: Performing RNA sequencing (RNA-seq) on Trypanosoma brucei cells treated with this compound and comparing the gene expression signature to cells where the putative target gene has been knocked down.

Proteomic Profiling: Analyzing global protein abundance changes in this compound-treated cells versus target-ablated cells using quantitative proteomics.

A high degree of overlap in the altered gene expression patterns or protein profiles would strongly suggest that the identified protein is indeed the primary physiological target responsible for this compound's observed effects.

Table 3: Hypothetical Overlap in Gene Expression Changes (Log2 Fold Change) between this compound Treatment and Target Genetic Knockdown

Gene IDGene NameThis compound Treatment (Log2 FC)Target Protein X Knockdown (Log2 FC)Non-Target Control Knockdown (Log2 FC)
Tb927.1.100DNA Ligase I-2.5-2.3+0.1
Tb927.2.200Tubulin Alpha-1.8-1.9+0.2
Tb927.3.300Histone H2B-1.5-1.4-0.1
Tb927.4.400Cell Cycle Kinase 1-2.0-2.1+0.0
Tb927.5.500Metabolic Enzyme A+0.3+0.1+0.5

This table illustrates how specific genes involved in DNA biosynthesis and basal body functions would show similar downregulation (negative Log2 FC) when either this compound is applied or its direct target (Target Protein X) is genetically ablated, reinforcing the target identification.

Comparative Pharmacological and Mechanistic Studies

Differentiation from SCYX-7158 (Acoziborole) Modes of Action

Despite both compounds being investigated for their anti-trypanosomal activity, NEU-4438 and SCYX-7158 exhibit fundamentally different molecular mechanisms, which is a crucial aspect for developing combination therapies and mitigating drug resistance uga.edunih.govresearchgate.netnih.govuga.edu.

This compound primarily exerts its effect by preventing DNA biosynthesis in T. brucei uga.edunih.govresearchgate.netresearchgate.net. This inhibition of DNA synthesis is further corroborated by its capacity to prevent trypanosome entry into the S-phase of the cell cycle nih.govuga.eduresearchgate.net. In contrast, this compound does not significantly affect polypeptide synthesis (protein translation) nih.gov.

Conversely, SCYX-7158 (acoziborole) does not inhibit DNA synthesis in T. brucei nih.govresearchgate.netresearchgate.net. Instead, its primary mechanism involves the inhibition of polypeptide translation (protein synthesis) uga.edunih.govresearchgate.netnih.govuga.edusigmaaldrich.comuga.edu. Additionally, acoziborole (B605153) is known to destabilize CPSF3 and other associated proteins, contributing to its distinct mode of action uga.edunih.govresearchgate.netnih.govsigmaaldrich.comuga.edu.

The differential impact on key cellular processes is summarized in the table below:

CompoundEffect on DNA BiosynthesisEffect on Protein Translation
This compoundInhibits uga.edunih.govresearchgate.netresearchgate.netNo significant effect nih.gov
SCYX-7158No inhibition nih.govresearchgate.netresearchgate.netInhibits uga.edunih.govresearchgate.netnih.govuga.edusigmaaldrich.comuga.edu

Further distinguishing their mechanisms, this compound has been shown to prevent basal body maturation and inhibit basal body duplication in T. brucei uga.edunih.govresearchgate.netnih.govresearchgate.netsigmaaldrich.comuga.edu. This effect is consistent with its observed interference with the trypanosome's entry into the S-phase, as basal body duplication is a critical event during this stage of the cell cycle researchgate.net.

In contrast, SCYX-7158 does not appear to alter the trypanosome cell-type distribution related to basal bodies, nor does it prevent the trypanosome's entry into the S-phase researchgate.net. This highlights a specific cellular target for this compound that is not shared by acoziborole.

Despite their distinct primary modes of action, both this compound and SCYX-7158 share a common effect: the inhibition of transferrin (Tf) endocytosis in T. brucei nih.govuga.edu. Studies have shown that this compound treatment reduced the uptake of Tf by 37.63%, while SCYX-7158 inhibited Tf endocytosis by 28.15% nih.govuga.edu. This shared effect on transferrin uptake suggests a potential convergence on pathways related to nutrient acquisition or intracellular vesicle movement. Neither compound, however, affected bulk-phase endocytosis, as measured by the uptake of bovine serum albumin (BSA) nih.govuga.edu. Proteomic data indicate that both drugs reduced the steady-state amounts of proteins involved in intracellular vesicle movement, such as Rab-GTPase-TBC domain-containing protein and ARP2/3 complex, which may contribute to the observed inhibition of transferrin endocytosis nih.govuga.edu.

The impact on transferrin endocytosis is detailed below:

CompoundInhibition of Transferrin EndocytosisEffect on Bulk-Phase Endocytosis
This compound37.63% reduction nih.govuga.eduNo effect nih.govuga.edu
SCYX-715828.15% inhibition nih.govuga.eduNo effect nih.govuga.edu

Evaluation of Co-Administration with Other Anti-Trypanosomal Agents

The evaluation of co-administration with other anti-trypanosomal agents is crucial for developing effective combination therapies, which can help overcome resistance and improve treatment outcomes.

In the context of drug combinations, interactions can be synergistic (combined effect is greater than the sum of individual effects), additive (combined effect is the sum of individual effects), or antagonistic (combined effect is less than the sum of individual effects) acs.orgresearchgate.netfrontiersin.orgaacrjournals.orgacs.org. These interactions are often quantified using metrics like the combination index (CI), where CI < 1 indicates synergism, CI = 1 indicates additivity, and CI > 1 indicates antagonism researchgate.netaacrjournals.orgacs.org.

Regarding the co-administration of this compound and SCYX-7158, studies have indicated an antagonistic interaction between them nih.gov. When this compound was co-administered, it raised the delayed cytocidal concentration (DCC50) of SCYX-7158 by a factor of 1.46 nih.gov. This suggests that the two compounds may interfere with each other's cell death pathways in T. brucei, leading to a less than additive effect when combined nih.gov. For comparison, SCYX-7158, when tested against itself as a control, reduced its own DCC50 by 0.55, as expected for an additive effect of the same compound nih.gov. This finding underscores the importance of understanding the specific interactions between drug candidates when designing combination regimens.

Comparison with Other Lapatinib-Derived Analogs in HAT Drug Discovery

This compound originated from a medicinal chemistry campaign focused on optimizing Lapatinib, an approved EGFR inhibitor, as a starting point for anti-T. brucei drug discovery uga.edunih.govresearchgate.net. This strategy of repurposing kinase inhibitor scaffolds has proven effective in identifying new antitrypanosomal agents researchgate.net.

This compound successfully met the required thresholds for biological activity against T. brucei and exhibited favorable selectivity over mammalian cell lines uga.edu. Pre-clinical studies have further established this compound as a lead compound for HAT drug discovery, demonstrating its ability to increase survival in acute mouse models of HAT and reduce parasite load in chronic models uga.edunih.gov. Given its distinct mode of action compared to SCYX-7158, this compound is considered a valuable back-up lead for HAT drug development uga.edu.

Methodological Innovations and Research Techniques Employed

Phenotypic Screening Methodologies for Parasitic Organisms

NEU-4438 was identified and optimized through phenotypic screening, a methodology that assesses the effect of compounds on an organism's observable characteristics without prior knowledge of specific molecular targets fda.govsmujo.idmdpi.comabcam.comnorman-network.combiorxiv.org. This approach is particularly valuable in drug discovery for neglected tropical diseases like HAT, where traditional target-based approaches may be limited by a lack of known validated targets. The screening efforts primarily focused on Trypanosoma brucei, the causative agent of HAT fda.govsmujo.idmdpi.comabcam.comnorman-network.combiorxiv.org. Beyond T. brucei, phenotypic screening has also been applied to other protist parasites such as Trypanosoma cruzi, Leishmania major, Plasmodium falciparum, and Entamoeba histolytica to identify compounds with broad antiparasitic activity smujo.id.

Advanced Proteomics for Drug Perturbome Analysis

To uncover the molecular mechanisms underlying this compound's action, a cell perturbome workflow was developed and applied fda.govsmujo.idmdpi.comabcam.comnorman-network.combiorxiv.org. This workflow systematically compares the molecular effects of this compound to those of other known compounds, such as SCYX-7158 (acoziborole), a clinical candidate for HAT treatment fda.govsmujo.idmdpi.comabcam.comnorman-network.combiorxiv.org. Following a 6-hour exposure of trypanosomes to this compound, the compound significantly altered the steady-state amounts of 68 unique proteins fda.govsmujo.idmdpi.comabcam.comnorman-network.combiorxiv.org. This reduction in protein levels provides critical insights into the cellular pathways affected by the drug. The perturbome workflow is target-agnostic, meaning it does not require prior knowledge of protein targets, making it highly effective for elucidating the modes of action of novel drug leads fda.govmdpi.com.

Table 1: Impact of this compound and SCYX-7158 on Unique Protein Levels in Trypanosoma brucei

CompoundDuration of PerturbationNumber of Unique Proteins with Reduced Steady-State Amounts
This compound6 hours68 fda.govsmujo.idmdpi.comabcam.comnorman-network.combiorxiv.org
SCYX-71586 hours92 fda.govsmujo.idmdpi.comabcam.comnorman-network.combiorxiv.org

The core of the advanced perturbome analysis relies on mass spectrometry (MS)-based proteomics fda.govsmujo.idmdpi.comabcam.comnorman-network.combiorxiv.org. This technique enables the quantitative analysis of thousands of proteins, providing a comprehensive snapshot of the cellular proteome under different conditions. Recent advancements in MS-based proteomics, including the integration of deep learning tools, have significantly improved peptide identification and the prediction of physicochemical properties of peptides from their sequences. These computational enhancements allow for deeper exploration of the proteome, overcoming previous experimental and computational challenges.

in vitro Cell Biology Assays for Specific Pathway Analysis

Based on the hypotheses generated from the proteomic perturbome analysis, a series of in vitro cell biology assays were conducted to validate and further characterize the specific cellular pathways affected by this compound fda.govsmujo.idmdpi.comabcam.comnorman-network.combiorxiv.org. These assays provide direct evidence of the drug's impact on critical cellular processes in Trypanosoma brucei.

EdU (5-ethynyl-2'-deoxyuridine) labeling is a widely used method to assess de novo DNA synthesis, serving as an alternative to BrdU (5-Bromo-2'-deoxyuridine) abcam.com. This technique was employed to investigate the effect of this compound on DNA replication in T. brucei fda.govmdpi.comnorman-network.combiorxiv.org. Studies revealed that this compound effectively prevented DNA biosynthesis in T. brucei fda.govsmujo.idmdpi.comnorman-network.combiorxiv.org. Specifically, treatment with 150 nM this compound for 6 hours led to a significant increase in the 2C-trypanosome population (61.92%) compared to solvent-treated cells (50.95%), indicating that this compound prevented trypanosomes from entering the S-phase of the cell cycle. In contrast, SCYX-7158 did not inhibit DNA synthesis in T. brucei fda.gov.

Table 2: Effect of this compound on Nuclear DNA Synthesis in Trypanosoma brucei

TreatmentConcentrationDurationPercentage of 2C-Trypanosome Population (Mean ± SD)p-value (Pearson's Chi-square test)
DMSO (Control)0.1%6 hours50.95%-
This compound150 nM6 hours61.92%2.4 × 10⁻²

Immunofluorescence microscopy is a powerful technique utilized to visualize specific cellular structures and assess their dynamics. In the context of this compound research, this method was critical for examining the drug's impact on organelle dynamics, particularly basal body maturation in Trypanosoma brucei fda.govsmujo.idmdpi.comnorman-network.combiorxiv.org. Mature basal bodies were detected using an anti-YL1/2 antibody, while nucleic acids were counterstained with DAPI. The investigations demonstrated that this compound prevented basal body maturation and reduced basal body duplication in T. brucei fda.govsmujo.idmdpi.comnorman-network.combiorxiv.org. This finding points to a disruption in cell division processes, as basal bodies are crucial for flagellum biogenesis and kinetoplast (mitochondrial DNA) segregation during trypanosome cell division.

Endocytosis assays, specifically those measuring the uptake of transferrin and bovine serum albumin (BSA), were performed to evaluate the drug's effect on cellular internalization processes fda.govmdpi.comabcam.comnorman-network.combiorxiv.org. Transferrin uptake is particularly vital for Trypanosoma brucei viability as it is the primary mechanism for acquiring essential iron from the host blood through receptor-mediated endocytosis smujo.idbiorxiv.org. Treatment with this compound significantly reduced the uptake of transferrin in T. brucei by 37.63% (Mean Transferrin Fluorescence (FL) in Arbitrary Units (AU) = 67.8 ± 6.1) compared to solvent-treated cells (Mean Tf FL (AU) = 108.7 ± 7.12). In contrast, this compound did not affect BSA endocytosis, which is used as a marker for bulk-phase endocytosis, indicating a specific rather than general inhibition of endocytic pathways fda.gov.

Table 3: Effect of this compound on Transferrin and BSA Endocytosis in Trypanosoma brucei

CompoundConcentrationDurationMean Transferrin FL (AU) (Mean ± SD)Mean BSA FL (AU) (Mean ± SD)p-value (Student's T-test, for Transferrin)
DMSO (Control)0.1%6 hours108.7 ± 7.12244.5 ± 24.29-
This compound150 nM6 hours67.8 ± 6.1251.0 ± 22.521.8 × 10⁻³
SCYX-7158500 nM6 hours78.1 ± 3.06224.17 ± 19.758.6 × 10⁻³

Medicinal Chemistry Approaches in Lead Optimization

The journey of this compound from a promising hit to a lead compound involved an extensive medicinal chemistry campaign. This campaign initiated with lapatinib, an FDA-approved drug, as a starting point, from which over 540 analogs were synthesized. The primary objectives of this optimization were to enhance the selectivity index (SI), improve the toxicity profile, modulate metabolism, refine physicochemical properties, and ensure adequate aqueous solubility and central nervous system (CNS) penetrance nih.gov. The quinolinimine scaffold of this compound continues to be a focus for further optimization efforts nih.gov.

Key Physicochemical and in vitro ADME Properties of this compound nih.gov

PropertyValueUnit
GI50 (Potency)0.013µM
Selectivity Index (SI)>2000(compared to human HepG2 cells)
Aqueous Solubility880µM
LogD7.40.9
cLogP2.52
Human PPB%15%
HLM Clint21.8µl/min/mg protein
RH Clint13.1µl/min/10^6 cells

Parallel and Singleton Synthesis Strategies

In the lead optimization process for this compound, both singleton and parallel medicinal chemistry approaches have been strategically employed nih.govwikipedia.org. These synthetic strategies are crucial for efficiently generating a diverse array of novel chemical entities derived from the parent quinolinimine scaffold. By utilizing these methods, researchers can systematically explore structure-activity relationships (SAR) and structure-property relationships (SPR), allowing for the rapid synthesis and evaluation of numerous analogs to identify those with improved drug-like characteristics wikipedia.org.

In Silico Virtual Library Construction

A significant component of the medicinal chemistry efforts involves the in silico construction of virtual libraries nih.govmims.comnewdrugapprovals.org. This computational approach is instrumental in shaping the design of new compounds by incorporating drug-like expectations and predicting their potential interactions and properties before actual synthesis. Virtual screening, a technique employed in the early stages of drug discovery, allows for the computational assessment of vast chemical libraries to identify compounds likely to bind to specific targets. This process often includes filtering based on physicochemical properties and the removal of molecules containing undesirable structural alerts, thereby accelerating the discovery process and optimizing costs cenmed.comflybase.org.

in vivo Murine Models for Preclinical Efficacy Assessment

Preclinical efficacy assessment of this compound has extensively utilized in vivo murine models of HAT. These models are critical for evaluating the compound's performance in a living system, beyond in vitro potency. Advanced hits, including this compound, undergo rigorous evaluation in mice to determine their safety, tissue exposure, and brain penetrance, which is particularly vital for treating late-stage HAT where parasites invade the central nervous system nih.gov. This compound has been specifically tested for its efficacy in these HAT mouse models nih.govnih.govbiorxiv.org.

Acute and Chronic Infection Models

This compound has demonstrated efficacy in both acute and chronic Trypanosoma brucei infection models in mice nih.govcenmed.comciteab.com. In acute infection models, typically using monomorphic parasite strains such as T. b. rhodesiense (STIB900) or T. b. brucei (EATRO 110, Lister427), untreated animals usually succumb to infection within 5-6 days nih.gov. In these acute models, this compound treatment significantly extended the life of infected mice and led to a substantial reduction in parasitemia nih.govnih.gov. For chronic models, which often involve T. b. gambiense, this compound effectively reduced the parasite load nih.govcenmed.com. The use of bioluminescence imaging in these in vivo studies has expedited compound screening by enabling non-invasive monitoring of parasite distribution in infected mice, offering a more efficient alternative to traditional parasitemia detection methods pharmakb.com.

Efficacy Data of this compound in Murine Models nih.gov

Model TypeOutcome MeasureThis compound EffectStatistical Significance
Acute HATLife ExtensionExtended life of trypanosome-infected mice 2.4-foldP = 0.008 (Kaplan-Meier analysis)
Acute HATParasitemia Reduction10^9-fold reduction in parasitemia
Chronic HATParasite Load ReductionReduced parasite load

Chemical Probes for Target Deconvolution (e.g., Photoaffinity Labeling)

Despite this compound's promising efficacy, its precise physiological targets remain unknown, largely due to its discovery through phenotypic screening cenmed.comnorman-network.comsmujo.idgu.se. To address this, researchers are employing chemical probes, particularly photoaffinity labeling (PAL) techniques, to identify proteins that bind to this compound nih.govnorman-network.com. PAL involves modifying the ligand with a photoaffinity group, such as a diazirene, and an identification/reporter tag, like an alkyne biorxiv.org. Upon light activation, the photoaffinity group generates a reactive intermediate that covalently conjugates the ligand to its target protein, allowing for subsequent isolation and identification biorxiv.orgguidetopharmacology.org.

Chemoproteomics, which leverages such chemical probes, offers a direct and effective strategy for profiling the target landscape and unraveling the molecular mechanisms of action nih.govmdpi.com. A cell perturbome workflow has been developed to compare the molecular modes of action of this compound with other compounds, such as SCYX-7158 (acoziborole). This workflow involves perturbing Trypanosoma brucei cells with the compounds and subsequently analyzing changes in the proteome to identify destabilized proteins, thereby generating hypotheses about their modes of action cenmed.comnorman-network.comsmujo.idgu.se. For instance, comparative proteomic analysis revealed that this compound prevented DNA biosynthesis and basal body maturation in T. brucei, distinguishing its mechanism from that of acoziborole (B605153) cenmed.comsmujo.id.

Genetic Manipulation Techniques in Trypanosoma brucei (e.g., RNAi)

To definitively identify the physiological targets of this compound, a crucial strategy involves observing whether the phenotypes resulting from the genetic knockdown of genes encoding this compound-binding proteins "phenocopy" the effects of treating T. brucei with this compound nih.gov. RNA interference (RNAi) is a powerful and established genetic manipulation technique in Trypanosoma brucei for elucidating gene function. T. brucei was notably the first protozoan parasite in which RNAi was demonstrated to be functional.

To overcome the transient nature of RNAi and enable the study of essential genes, tetracycline-regulated expression of double-stranded RNA (dsRNA) has been developed in T. brucei. Furthermore, RNAi libraries have been generated, allowing for high-throughput screening to identify genes whose silencing affects specific cellular processes or parasite viability. This conditional gene silencing capability is instrumental in characterizing gene function and identifying essential protein subunits, providing a direct link between a gene's function and the observed drug effects, thereby aiding in target deconvolution for compounds like this compound.

Future Research Directions and Unanswered Questions

Synergistic Combinations with Other Anti-HAT Compounds in Preclinical SettingsThe distinct modes of action observed between NEU-4438 and other anti-HAT compounds, such as SCYX-7158 (acoziborole), provide a strong rationale for investigating synergistic combinations in preclinical settings. While initial studies indicated that this compound does not potentiate the trypanocidality of SCYX-7158 in a simple additive manner, combining drugs with different mechanisms could offer advantages in terms of enhanced efficacy, reduced dosage requirements, or prevention of resistance development. Future research should focus on identifying optimal combinations that leverage the unique biological actions of this compound to improve treatment outcomes for HAT.

This compound Key Physicochemical and Biological Properties

PropertyValueUnitReference
Potency (GI₅₀)0.013µM
Selectivity Index (SI)>2000 (vs. HepG2 cells)-
Aqueous Solubility (Aq. Sol.)880µM
LogD₇.₄0.9-
cLogP2.52-
Human Plasma Protein Binding (PPB%)15%
Human Liver Microsomal Intrinsic Clearance (HLM Clint)21.8µL/min/mg protein
Rat Hepatocyte Intrinsic Clearance (RH Clint)13.1µL/min/10⁶ cells

Q & A

Q. What methodological approaches are recommended for studying the mechanism of action (MoA) of NEU-4438?

this compound’s MoA can be investigated using phenotypic screening followed by cellular perturbomics , a target-agnostic workflow combining proteomic analysis with functional assays. Key steps include:

  • Perturbation duration optimization : Short-term exposure (e.g., 6 hours) to observe early protein turnover changes .
  • Proteomic profiling : Quantify reductions in protein steady-state levels (e.g., 68 unique proteins in Trypanosoma brucei) using mass spectrometry.
  • Functional validation : Test hypotheses via assays targeting affected pathways (e.g., DNA synthesis inhibition, maturase activity, or endocytosis disruption) .

Q. What experimental design considerations are critical for validating this compound’s anti-parasitic efficacy?

  • Model systems : Use in vitro cultures of T. brucei for initial screening and in vivo murine models for translational validation.
  • Dose-response analysis : Establish concentration ranges that balance efficacy and cytotoxicity.
  • Controls : Include untreated controls and comparator compounds (e.g., existing trypanocidal agents) to contextualize results .
  • Reproducibility : Follow standardized protocols for cell culture, perturbation timing, and proteomic sample preparation to ensure consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in data arising from this compound’s multi-pharmacodynamic effects?

Contradictions (e.g., simultaneous inhibition of DNA synthesis and endocytosis) require:

  • Orthogonal assays : Validate findings using independent methods (e.g., radiolabeled thymidine uptake for DNA synthesis vs. fluorescent dextran assays for endocytosis).
  • Statistical rigor : Apply multivariate analysis to distinguish primary vs. secondary effects and control for false discoveries .
  • Temporal analysis : Track effect progression over time to identify causal relationships .

Q. What strategies optimize cellular perturbomics workflows for target identification of compounds with unknown MoAs?

  • Perturbation timing : Short durations (≤6 hours) minimize compensatory cellular responses, isolating direct targets .
  • High-resolution proteomics : Use tandem mass tagging (TMT) or label-free quantification for sensitivity.
  • Pathway enrichment analysis : Tools like STRING or DAVID can cluster affected proteins into functional networks.
  • CRISPR/Cas9 validation : Knockdown candidate targets to confirm phenotypic rescue or exacerbation .

How should hypothesis-driven research questions be structured for compounds like this compound with undefined targets?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Ensure access to T. brucei cultures and proteomic facilities.
  • Novelty : Focus on understudied pathways (e.g., maturase activity in kinetoplastids).
  • Relevance : Align with unmet needs in neglected tropical disease research . Example question: “Does this compound disrupt maturase-dependent RNA processing in T. brucei, and how does this correlate with parasite viability?”

Data Analysis and Interpretation

Q. How should researchers prioritize proteins identified in perturbomics studies for further validation?

  • Fold change thresholds : Prioritize proteins with ≥50% reduction in abundance.
  • Functional relevance : Filter proteins linked to critical pathways (e.g., DNA replication, endocytosis).
  • Consistency : Cross-reference with transcriptomic or metabolomic datasets to identify concordant changes .

Q. What statistical methods are recommended for analyzing multi-omics data in this compound studies?

  • False discovery rate (FDR) correction : Adjust p-values using Benjamini-Hochberg for proteomic data.
  • Principal component analysis (PCA) : Identify outliers and batch effects.
  • Machine learning : Apply clustering algorithms (e.g., k-means) to group proteins by temporal expression patterns .

Key Findings from this compound Studies

Parameter Observation Implication
Protein Reduction (6h)68 proteins ↓Targets include DNA synthesis and endocytosis pathways
Functional EffectsDNA synthesis inhibition, maturase disruptionMulti-pharmacodynamic MoA
Perturbation WorkflowTarget-agnosticApplicable to other protozoan pathogens

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NEU-4438
Reactant of Route 2
NEU-4438

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.